molecular formula C11H16FN5 B11760279 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11760279
M. Wt: 237.28 g/mol
InChI Key: LGDRSOOMXDMDIG-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological and chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-9-11(8-17(15-9)4-3-12)13-5-10-6-14-16(2)7-10/h6-8,13H,3-5H2,1-2H3

InChI Key

LGDRSOOMXDMDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C)CCF

Origin of Product

United States

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